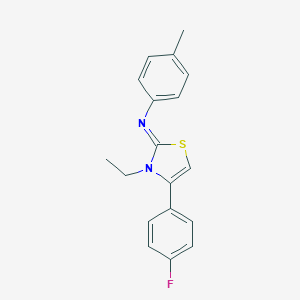
(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the thiazole derivative with the appropriate amine under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)-N-(4-fluorophenyl)amine: Lacks the thiazole ring but shares similar aromatic substituents.
3-ethyl-4-(4-fluorophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the amine substituents.
Uniqueness
(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to the combination of the thiazole ring with specific aromatic substituents, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C18H17FN2S |
|---|---|
分子量 |
312.4g/mol |
IUPAC 名称 |
3-ethyl-4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C18H17FN2S/c1-3-21-17(14-6-8-15(19)9-7-14)12-22-18(21)20-16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |
InChI 键 |
NPDDNFHIQBWRDC-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F |
规范 SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















